

Application Notes and Protocols for 1-Methyladenosine (m1A) ELISA Kit

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Compound of Interest

Compound Name: *1-Methyladenosine (Standard)*

Cat. No.: *B15540847*

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For Serum and Plasma Samples

Introduction

1-Methyladenosine (m1A) is a post-transcriptional modification of RNA, where a methyl group is added to the N1 position of adenosine.^{[1][2]} This reversible modification is a critical regulator of various biological processes, influencing RNA stability, structure, and translation.^{[3][4][5]} The enzymatic machinery responsible for m1A includes "writer" enzymes (methyltransferases like TRMT6/61A, TRMT61B, TRMT10C), "eraser" enzymes (demethylases such as ALKBH1 and ALKBH3), and "reader" proteins (e.g., YTHDF1, YTHDF2, YTHDF3) that recognize the m1A mark and mediate its downstream effects.^{[1][2][6]}

Dysregulation of m1A levels has been implicated in various diseases, including cancer.^[1] Consequently, the quantification of m1A in biological fluids like serum and plasma can serve as a valuable biomarker for disease diagnosis, prognosis, and monitoring treatment responses. This document provides detailed application notes and protocols for the use of a competitive 1-Methyladenosine ELISA kit for the quantitative measurement of m1A in serum and plasma samples.

Principle of the Assay

The 1-Methyladenosine (m1A) ELISA kit is a competitive enzyme immunoassay designed for the quantitative determination of m1A in biological samples.^{[7][8]} The assay is based on the

competition between m1A in the sample and a fixed amount of m1A conjugated to a carrier protein (like BSA) for binding to a limited number of anti-m1A antibody sites.

The microplate wells are pre-coated with the m1A-carrier protein conjugate. During the assay, the standards and samples are added to the wells, followed by the addition of a specific anti-m1A antibody. The m1A present in the samples or standards competes with the immobilized m1A for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody that is captured on the plate. Following another washing step, a substrate solution is added, which reacts with the HRP enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of m1A in the sample. The absorbance is measured at 450 nm using a microplate reader, and the concentration of m1A is determined by comparing the absorbance of the samples to a standard curve.[\[9\]](#)

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a 1-Methyladenosine ELISA kit. The exact values may vary between different kit manufacturers, and it is recommended to refer to the specific kit's manual for precise data.

Parameter	Typical Value
Assay Type	Competitive ELISA
Sample Types	Serum, Plasma, Urine, Extracted RNA [10] [11] [12]
Sensitivity	Approximately 2 ng/mL [3] [8] [12]
Standard Curve Range	0 ng/mL to 5000 ng/mL
Detection Method	Colorimetric (450 nm)
Intra-assay CV (%)	< 10%
Inter-assay CV (%)	< 15%

Experimental Protocols

Materials Required (Not typically included in the kit)

- Microplate reader capable of measuring absorbance at 450 nm[9]
- Precision pipettes and tips[9]
- Graduated cylinders[9]
- Tubes for sample and standard dilution[9]
- Orbital shaker[9]
- Deionized or distilled water
- Absorbent paper[9]

Sample Preparation

1. Serum Sample Preparation

- Collect whole blood in a serum separator tube (SST).[13]
- Allow the blood to clot by leaving it undisturbed at room temperature for 15-30 minutes.[11]
- Centrifuge the clotted blood at 1,000–2,000 x g for 10-15 minutes in a refrigerated centrifuge. [11][13]
- Carefully collect the resulting supernatant (serum) using a pipette, avoiding the buffy coat. [11]
- If not analyzed immediately, aliquot the serum into clean polypropylene tubes and store at -20°C or lower. Avoid repeated freeze-thaw cycles.[11][13]

2. Plasma Sample Preparation

- Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate). [13]

- Centrifuge the blood at 1,000–2,000 x g for 10-15 minutes in a refrigerated centrifuge within 30 minutes of collection.[11][13]
- Carefully transfer the supernatant (plasma) to a clean polypropylene tube.[11]
- For platelet-poor plasma, an additional centrifugation step at 10,000 x g for 10 minutes at 2-8°C is recommended to completely remove platelets.[13]
- If not analyzed immediately, aliquot the plasma and store at -20°C or lower. Avoid repeated freeze-thaw cycles.[11]

Assay Procedure

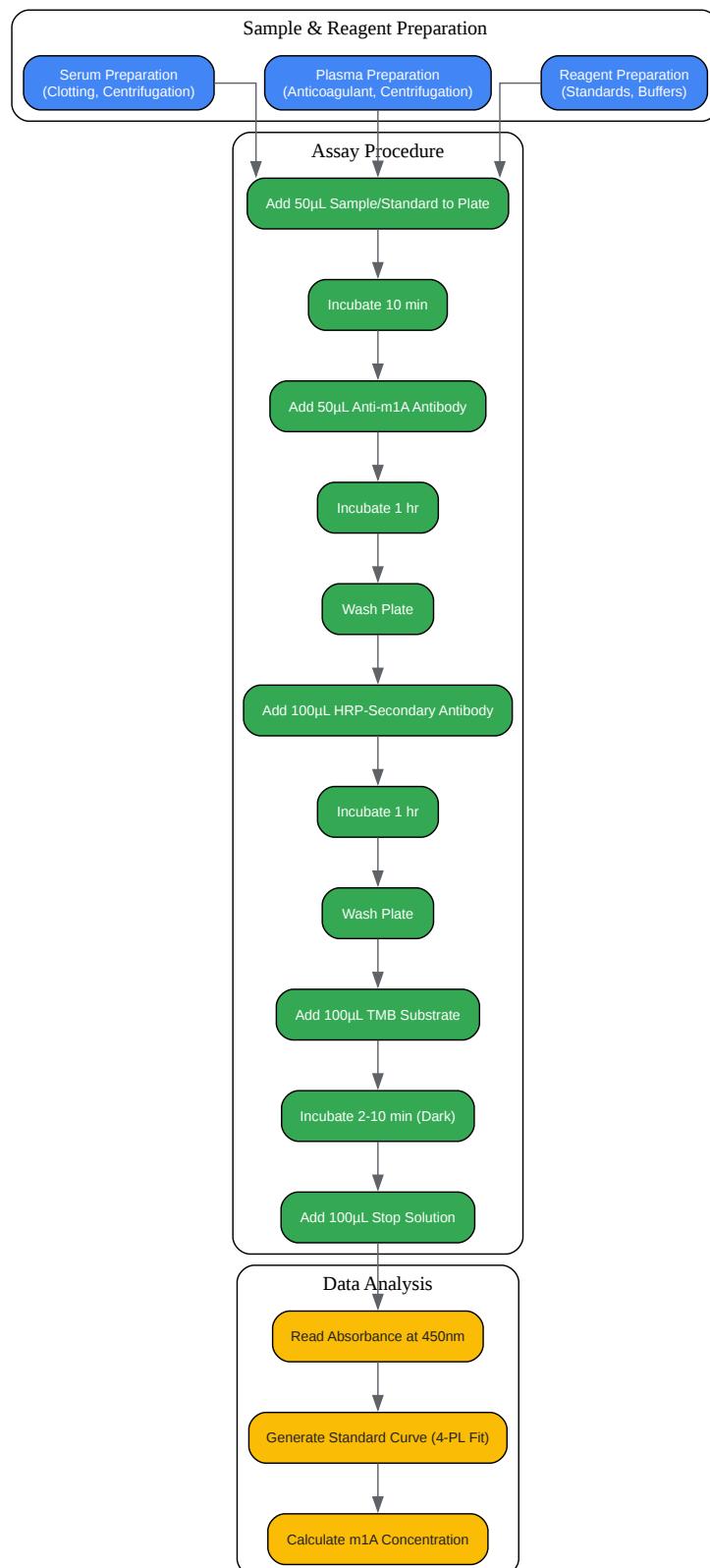
- Reagent Preparation: Prepare all reagents, including wash buffer and standards, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
- Standard Curve Preparation: Prepare a dilution series of the m1A standard in the concentration range specified by the kit manual (e.g., 0 ng/mL to 5000 ng/mL).[3]
- Sample Addition: Add 50 µL of each standard and prepared sample into the appropriate wells of the m1A-conjugate coated microplate. It is recommended to run all samples and standards in duplicate.[3]
- Incubation with Sample: Incubate the plate at room temperature for 10 minutes on an orbital shaker.[3][9]
- Primary Antibody Addition: Add 50 µL of the diluted anti-m1A antibody to each well.[3][9]
- First Incubation: Incubate the plate at room temperature for 1 hour on an orbital shaker.[3][9]
- Washing: Wash the wells 3-5 times with 250 µL of 1X Wash Buffer per well. Ensure complete aspiration of the wash buffer after each wash.[3][9]
- Secondary Antibody Addition: Add 100 µL of the HRP-conjugated secondary antibody solution to each well.[9]
- Second Incubation: Incubate the plate at room temperature for 1 hour.[9]

- Second Washing: Repeat the washing step as described in step 7.
- Substrate Addition: Add 100 μ L of the TMB substrate solution to each well.[9]
- Color Development: Incubate the plate at room temperature in the dark for 2-10 minutes, or until the desired color develops.[9]
- Stopping the Reaction: Add 100 μ L of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[9]
- Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.[9]

Data Analysis

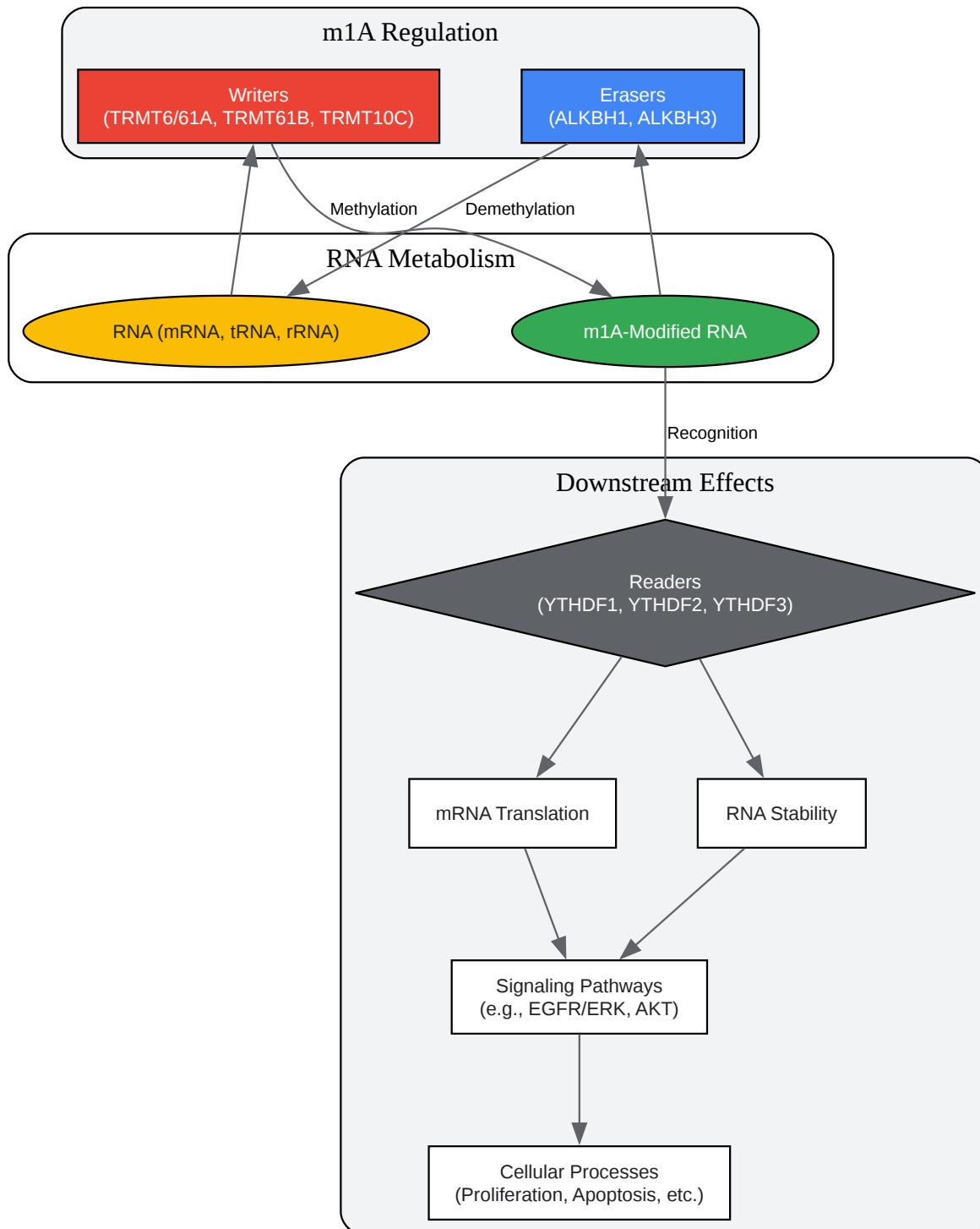
- Calculate the average absorbance for each set of duplicate standards and samples.
- Subtract the average zero standard absorbance from the average absorbance of all other standards and samples.
- Plot the average absorbance for each standard on the y-axis against the corresponding m1A concentration on the x-axis.
- Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
- Determine the concentration of m1A in the samples by interpolating their average absorbance values from the standard curve.
- Multiply the interpolated concentration by any dilution factor used during sample preparation to obtain the final m1A concentration in the original sample.

Visualizations



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Caption: Experimental workflow for the 1-Methyladenosine (m1A) ELISA.

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Caption: 1-Methyladenosine (m1A) signaling pathway overview.

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